5,7-Dibromoquinolin-8-yl 2-chlorobenzoate
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Overview
Description
5,7-Dibromoquinolin-8-yl 2-chlorobenzoate is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of bromine and chlorine atoms, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 2-chlorobenzoate typically involves the reaction of 5,7-dibromo-8-hydroxyquinoline with 2-chlorobenzoic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and optimized reaction conditions helps in achieving high efficiency and cost-effectiveness in the production process .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 2-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selective and efficient transformation .
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, dehalogenated quinoline compounds, and substituted quinoline derivatives. These products have diverse applications in various fields .
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs for treating infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5,7-Dibromo-8-hydroxyquinoline
- 2-(5,7-Dibromoquinolin-8-yloxy)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
- 5,7-Dibromoquinolin-8-ol
Uniqueness
5,7-Dibromoquinolin-8-yl 2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new therapeutic agents .
Properties
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2ClNO2/c17-11-8-12(18)15(14-9(11)5-3-7-20-14)22-16(21)10-4-1-2-6-13(10)19/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEZWVKSWMCSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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